molecular formula C8H11BrN6 B6634423 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole

Cat. No. B6634423
M. Wt: 271.12 g/mol
InChI Key: NTQYHSVORWTTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole, also known as Br-PyMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole is not fully understood. However, it has been suggested that 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may contribute to its potential as a reagent for the detection of metal ions.
Biochemical and Physiological Effects
5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have biochemical and physiological effects on cells. In particular, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to bind to metal ions, which may have implications for its use as a reagent for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is its potential as a high-energy density material. In addition, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been shown to have potential as an anti-cancer agent and as a reagent for the detection of metal ions. However, one limitation of using 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as a high-energy density material and to develop new materials based on 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole. Additionally, further research could be conducted on its potential as a reagent for the detection of metal ions.

Synthesis Methods

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde to produce 4-bromo-3,5-dimethyl-1-formylpyrazole. The second step involves the reaction of 4-bromo-3,5-dimethyl-1-formylpyrazole with sodium azide to produce 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole.

Scientific Research Applications

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a high-energy density material, as it has a high heat of formation. In analytical chemistry, 5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole has been studied for its potential as a reagent for the detection of metal ions.

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN6/c1-5-8(9)6(2)15(11-5)4-7-10-13-14(3)12-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYHSVORWTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN(N=N2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole

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